Ethyl 1-isopropylpiperidine-3-carboxylate chemical properties
Ethyl 1-isopropylpiperidine-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 1-isopropylpiperidine-3-carboxylate
Abstract: Ethyl 1-isopropylpiperidine-3-carboxylate is an N-substituted derivative of ethyl nipecotate, a molecule of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications, synthesized from foundational chemical principles and data on analogous structures. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this class of compounds. We will explore its synthesis, predicted spectral characteristics, and its role as a versatile building block for more complex pharmaceutical agents.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern pharmacology, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for designing ligands that interact with biological targets. Ethyl 1-isopropylpiperidine-3-carboxylate belongs to the family of nipecotic acid esters, which are derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[2] While nipecotic acid itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier, its ester and N-substituted derivatives are crucial intermediates for developing centrally active agents.[2][3]
This document focuses specifically on the N-isopropyl derivative of ethyl nipecotate. The introduction of an isopropyl group on the piperidine nitrogen is a deliberate synthetic choice aimed at modulating the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications can profoundly influence pharmacokinetic and pharmacodynamic outcomes, making this compound a valuable tool in the drug discovery process.
Core Chemical & Physical Properties
While specific experimental data for Ethyl 1-isopropylpiperidine-3-carboxylate is not widely published, its properties can be reliably predicted based on its structure and comparison to the parent compound, ethyl nipecotate.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Ethyl 1-isopropylpiperidine-3-carboxylate | Systematic Nomenclature |
| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |
| Molecular Weight | 199.29 g/mol | Calculated |
| CAS Number | Not assigned. Parent (Ethyl nipecotate): 19436-08-1 | N/A |
| Appearance | Predicted to be a clear, colorless to slightly yellow liquid. | Analogy to Ethyl Nipecotate[4][5] |
| Boiling Point | > 200 °C (Predicted) | Higher than Ethyl Nipecotate due to increased molecular weight.[4] |
| Density | ~1.0 g/mL (Predicted) | Similar to related piperidine esters.[5][6] |
| Solubility | Miscible in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Low water solubility predicted. | Standard for organic esters. |
Synthesis and Reaction Pathways
The most direct and industrially relevant method for preparing Ethyl 1-isopropylpiperidine-3-carboxylate is through the N-alkylation of a suitable precursor, ethyl piperidine-3-carboxylate (ethyl nipecotate).
Synthetic Workflow: N-Alkylation
The reaction involves the nucleophilic attack of the secondary amine of ethyl nipecotate on an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane. The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Caption: General workflow for the synthesis via N-alkylation.
Detailed Experimental Protocol (Exemplary)
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Setup: To a round-bottom flask charged with ethyl piperidine-3-carboxylate (1.0 eq.), add anhydrous potassium carbonate (1.5 eq.) and a suitable solvent such as acetonitrile (MeCN).
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Addition: Add 2-bromopropane (1.2 eq.) to the stirred suspension at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C for MeCN) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the pure Ethyl 1-isopropylpiperidine-3-carboxylate.
Expert Insight: The choice of an aprotic polar solvent like acetonitrile is strategic. It readily dissolves the reactants while not interfering with the nucleophilic substitution, leading to cleaner reactions and higher yields compared to protic solvents.
Chemical Reactivity and Mechanistic Considerations
The reactivity of Ethyl 1-isopropylpiperidine-3-carboxylate is governed by its two primary functional groups: the tertiary amine and the ethyl ester.
Caption: Key reactivity pathways for the title compound.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under either acidic or basic conditions to yield 1-isopropylpiperidine-3-carboxylic acid. Basic hydrolysis (saponification) is often preferred for its irreversibility and typically proceeds with high yield. This transformation is fundamental for converting the ester, often used as a protecting group or for purification purposes, into the biologically active carboxylic acid.
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Tertiary Amine Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It will readily react with acids to form ammonium salts, which can be useful for purification or formulation. As a nucleophile, it can react with other electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural verification. The following are predicted key features for Ethyl 1-isopropylpiperidine-3-carboxylate.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-). Isopropyl Group: A doublet around 1.0-1.1 ppm (6H, 2x -CH₃) and a septet around 2.8-3.0 ppm (1H, -CH-). Piperidine Ring: A complex series of multiplets between 1.5 and 3.5 ppm. |
| ¹³C NMR | Carbonyl Carbon: A peak around 170-175 ppm. Ester Carbons: Peaks around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). Isopropyl Carbons: Peaks around 50-55 ppm (-CH-) and 18-20 ppm (-CH₃). Piperidine Carbons: Multiple peaks in the 20-60 ppm range. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ (characteristic of an ester). C-N Stretch: A medium absorption around 1100-1200 cm⁻¹. C-H Stretch: Absorptions just below 3000 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 199. Key Fragments: Loss of the ethyl group (-29), ethoxy group (-45), or the carboxylate group (-73). |
Applications in Drug Discovery and Development
Ethyl 1-isopropylpiperidine-3-carboxylate is not an end-product therapeutic but rather a sophisticated building block. Its utility stems from the parent nipecotic acid structure and the tailored properties imparted by the N-isopropyl group.
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Scaffold for CNS Agents: As a lipophilic analogue of a GABA uptake inhibitor, it serves as a starting point for agents targeting the central nervous system.[2] The N-isopropyl group can enhance membrane permeability and potentially alter receptor binding selectivity.
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Intermediate for Complex Molecules: The piperidine core is integral to a wide range of therapeutics. This compound is a reactant for the synthesis of:
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Dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management.[5][6][7]
-
Serotonin and noradrenaline reuptake inhibitors (SNRIs) for treating depression and anxiety disorders.[5][6]
-
Janus kinase (JAK2) inhibitors with applications in myeloproliferative disorders.[5]
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Other GABA uptake inhibitors with potential as anticonvulsants.[6]
-
The ester functional group provides a convenient handle for further chemical elaboration, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 1-isopropylpiperidine-3-carboxylate. Therefore, handling precautions must be based on data from structurally similar compounds, such as the (R)- and (S)-enantiomers of ethyl nipecotate.
-
Hazard Identification:
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] Use a suitable respirator if ventilation is inadequate.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or mist. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[12] If inhaled, move to fresh air.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.
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Conclusion
Ethyl 1-isopropylpiperidine-3-carboxylate represents a synthetically valuable and functionally significant molecule in the field of medicinal chemistry. While not a widely commercialized reagent, its straightforward synthesis from ethyl nipecotate and its versatile reactivity make it an important intermediate. The strategic placement of the N-isopropyl group modifies the core nipecotate structure to enhance its utility as a scaffold for developing novel therapeutics, particularly those targeting the central nervous system. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and utilize this compound in their drug discovery programs.
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